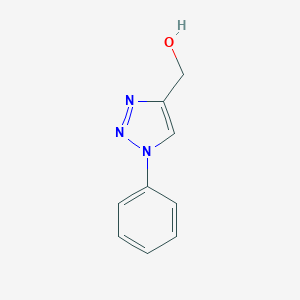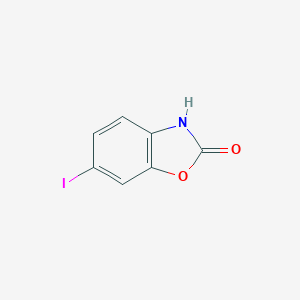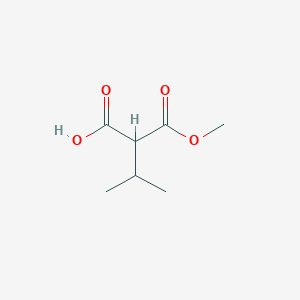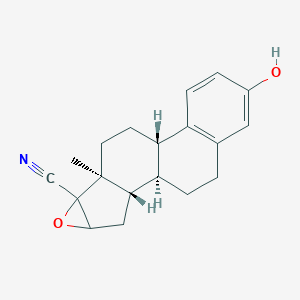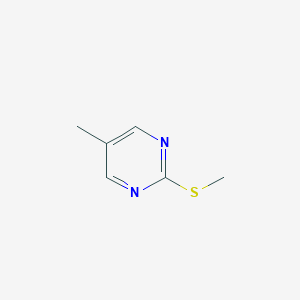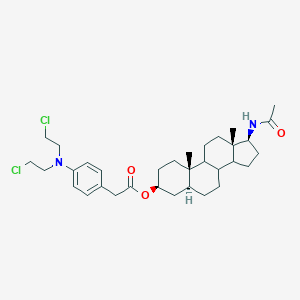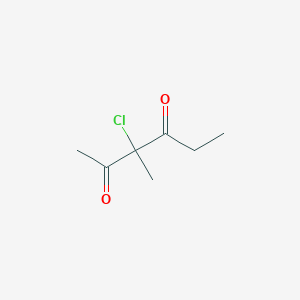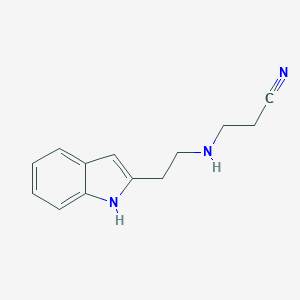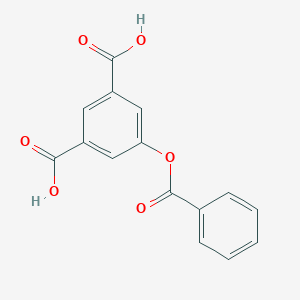
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid, commonly known as BBD, is an organic compound with the chemical formula C16H12O6. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone but insoluble in water. BBD is a versatile compound that has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
BBD has been found to inhibit the activity of certain enzymes and proteins involved in the inflammatory response. It does this by binding to the active site of the enzymes and preventing their function. BBD also inhibits the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. This inhibition leads to a reduction in the production of inflammatory mediators and an overall decrease in inflammation.
Effets Biochimiques Et Physiologiques
BBD has been found to exhibit anti-inflammatory effects in various animal models of inflammation. It has also been found to reduce the production of certain inflammatory mediators like prostaglandins and cytokines. BBD has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, leading to a reduction in the production of triglycerides and cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
BBD has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, it also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, BBD has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Orientations Futures
There are several future directions for research on BBD. One potential area of study is the development of more effective anti-inflammatory drugs based on BBD. Another potential area of study is the exploration of BBD's effects on other physiological systems, such as the nervous system. Additionally, further research is needed to establish the safety and efficacy of BBD in clinical settings.
In conclusion, BBD is a versatile compound that has potential applications in scientific research, particularly in the fields of biochemistry and physiology. It exhibits anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BBD has also been used in the study of the mechanisms of action of certain enzymes and proteins. While it has several advantages as a compound for use in lab experiments, it also has some limitations, and further research is needed to establish its safety and efficacy in clinical settings.
Méthodes De Synthèse
BBD can be synthesized through various methods, including the reaction of benzene-1,3-dicarboxylic acid with benzoyl chloride in the presence of a catalyst like pyridine. The reaction can be carried out under reflux conditions, and the resulting product can be purified through recrystallization. Other methods of synthesis include the reaction of benzene-1,3-dicarboxylic acid with benzoyl chloride in the presence of a base like sodium hydroxide.
Applications De Recherche Scientifique
BBD has been used in various scientific research studies due to its potential applications in biochemistry and physiology. It has been found to exhibit anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BBD has also been used in the study of the mechanisms of action of certain enzymes and proteins, particularly those involved in the metabolism of carbohydrates and lipids.
Propriétés
Numéro CAS |
102059-70-1 |
|---|---|
Nom du produit |
5-(Benzoyloxy)benzene-1,3-dicarboxylic acid |
Formule moléculaire |
C15H10O6 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
5-benzoyloxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O6/c16-13(17)10-6-11(14(18)19)8-12(7-10)21-15(20)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19) |
Clé InChI |
XDZUONXJNHZFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Synonymes |
BENZOYLOXY-3,5-BENZENEDICARBOXYLICACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



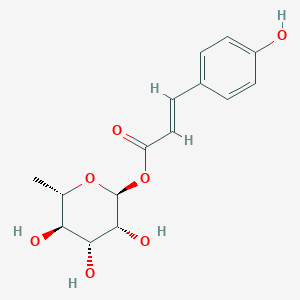
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
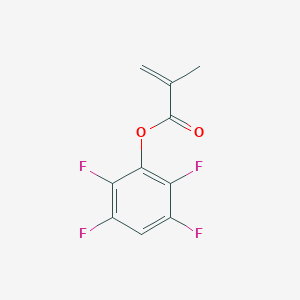
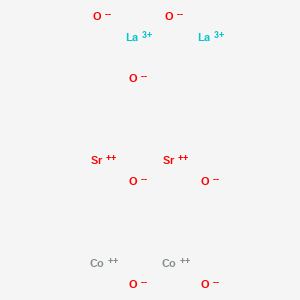
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
